N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride
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Overview
Description
N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride is a complex organic compound characterized by the presence of a sulfamoyl fluoride group attached to a 3,5-dimethoxyphenyl and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride typically involves the reaction of 3,5-dimethoxybenzyl chloride with furan-2-ylmethylamine to form the corresponding amine. This intermediate is then reacted with sulfamoyl fluoride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfamoyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the furan ring.
Hydrolysis: The sulfamoyl fluoride group is susceptible to hydrolysis, leading to the formation of the corresponding sulfonamide and fluoride ion.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation Products: Oxidation of the furan ring can lead to the formation of furanones or other oxygenated derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding sulfonamide and fluoride ion.
Scientific Research Applications
N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Industry: It may be used in the production of specialty chemicals and materials that require the unique properties of the sulfamoyl fluoride group.
Mechanism of Action
The mechanism of action of N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride involves its interaction with molecular targets such as enzymes. The sulfamoyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often facilitated by the electrophilic nature of the sulfamoyl fluoride group, which reacts with nucleophilic residues like serine or cysteine in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfonamide
- N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfonate
- N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfonate ester
Uniqueness
N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride is unique due to the presence of the sulfamoyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. This sets it apart from similar compounds that may contain sulfonamide or sulfonate groups but lack the fluoride moiety, resulting in different chemical and biological properties.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO5S/c1-19-13-6-11(7-14(8-13)20-2)9-16(22(15,17)18)10-12-4-3-5-21-12/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGNJMNJMHPIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN(CC2=CC=CO2)S(=O)(=O)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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